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Critical Properties Comparison of Selected Alkanes

The following table summarizes the critical properties of 4-methylundecane alongside other alkanes for

comparison. Data for 4-methylundecane are calculated values, while data for linear alkanes are typically

experimentally derived [1] [2].

IUPAC Name
Common
Name

Molecular
Formula

Molecular
Weight
(g/mol)

Critical
Temperature,
Tc (K)

Critical
Pressure,
Pc (kPa)

Critical
Volume,
Vc
(m³/kmol)

4-
methylundecane

- C₁₂H₂₆ 170.33 [1] 637.74 [2] 1792.42
[2]

0.702 [2]

n-undecane Undecane C₁₁H₂₄ 156.30 [1] - - -

n-dodecane Dodecane C₁₂H₂₆ 170.33 [1] 216 [1] - -

n-decane Decane C₁₀H₂₂ 142.28 [1] 174 [1] - -

2-
methylundecane

- C₁₂H₂₆ 170.33 [1] - - -
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Methodologies for Determining Critical Properties

Experimental Challenges and Indirect Methods

For heavy hydrocarbons like C10 and above, direct experimental determination of critical properties is

challenging due to thermal decomposition at high temperatures before the critical point is attained [3]. This

has led to reliance on predictive methods.

Gas Chromatography (GC) with Mass Spectrometry (MS) and Flame Ionization Detection (FID):
This method separates and identifies compounds in a mixture [4]. The Kováts Retention Index (KRI)

can be used to relate a compound's retention time to its properties [5]. For alkanes, this data can
determine Abraham model solute descriptors, enabling the prediction of physicochemical properties

like critical points [5].
Dynamic Olfactometry and Chemical Characterization: While primarily for odor analysis, this

method involves bubbling an inert gas through a substance and analyzing the vapor. GC-MS/FID
characterizes volatile organic compounds (VOCs), identifying specific alkanes present in emissions

[4].

Computational Molecular Simulations

Molecular simulations predict macroscopic system properties by modeling atomic-level interactions [3].

Force-Fields: Simulations use mathematical models to calculate potential energy. The TraPPE
(Transferable Potentials for Phase Equilibria) force-field is particularly accurate for predicting

critical properties of n-alkanes [3].
Volume-Expansion Molecular Dynamics (VEMD): This method starts with a liquid-phase system in

an elongated box and uses canonical (NVT) molecular dynamics to achieve vapor-liquid equilibrium,
allowing for the estimation of critical points [3].

Relationship of Alkane Structure to Critical
Temperature

The diagram below illustrates the general trend between the carbon chain length of linear alkanes and their

critical temperature, and where the branched isomer 4-methylundecane fits in.
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Interpretation Guide for Researchers

Branched vs. Linear Isomers: Branching in an alkane molecule generally reduces intermolecular
van der Waals forces compared to its linear isomer. This typically results in a lower critical
temperature (Tc) for branched alkanes, as illustrated in the diagram above.
Data Sources and Reliability: Be aware that many properties for heavy hydrocarbons, especially for

specific branched compounds like 4-methylundecane, are calculated (e.g., via the Joback method)
rather than experimentally measured [2]. Always verify the origin of data for critical applications.

Application in Models: Critical properties are essential parameters for Equations of State (EOS) like
Peng-Robinson (PR) and Soave-Redlich-Kwong (SRK), which are widely used in the pharmaceutical

and petroleum industries for process design involving phase equilibria [3].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule
Your Ultimate Destination for Small-Molecule (aka.
smolecule) Compounds, Empowering Innovative
Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United

States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com

Smolecule
Reliability Assessment & Statistical Comparison

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 4 / 4 Tech Support

https://www.smolecule.com/products/b562483#4-methylundecane-critical-properties-comparison-with-alkanes
https://www.smolecule.com/contact?utm_src=support
https://www.smolecule.com/products/s562483?utm_src=pdf-bulk
https://www.smolecule.com/products/s562483?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

